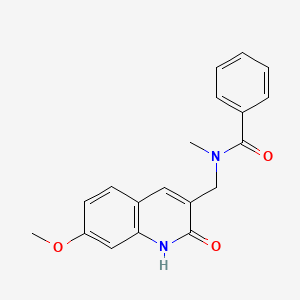
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as GMX1778, is a small molecule inhibitor that targets NAD+ synthesis. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by GMX1778 has shown promising results in preclinical studies for the treatment of cancer and metabolic disorders.
作用機序
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of NAD+. NAD+ is an essential coenzyme that plays a critical role in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased cell viability and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects on cells. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased ATP production, increased oxidative stress, and activation of the AMP-activated protein kinase (AMPK) pathway. These effects contribute to the anti-tumor and metabolic benefits observed in preclinical studies.
実験室実験の利点と制限
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has several advantages for lab experiments, including its specificity for NAMPT and its ability to inhibit NAD+ synthesis. However, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has limitations, including its low solubility in water and its potential toxicity at high doses. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of focus is the development of more potent and selective NAMPT inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in humans for the treatment of cancer and metabolic disorders.
合成法
The synthesis of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-7-methoxyquinoline with methyl 3-aminobenzoate to form the intermediate product. The intermediate is then reacted with N-methyl-4-piperidone to yield N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. The synthesis process has been optimized to increase the yield and purity of the final product.
科学的研究の応用
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, colon, and pancreatic cancer. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of obesity and type 2 diabetes.
特性
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(19(23)13-6-4-3-5-7-13)12-15-10-14-8-9-16(24-2)11-17(14)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSGRYHJGZPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

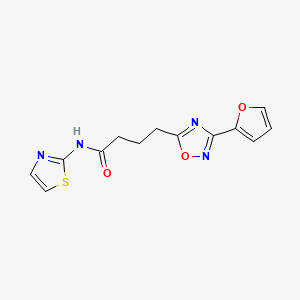
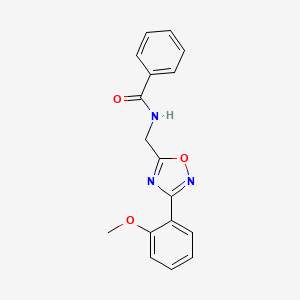
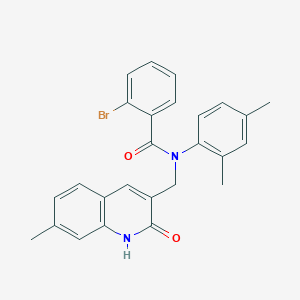

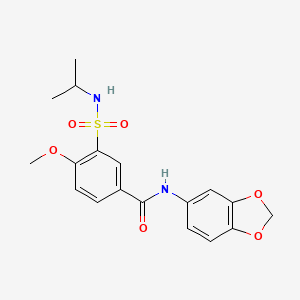


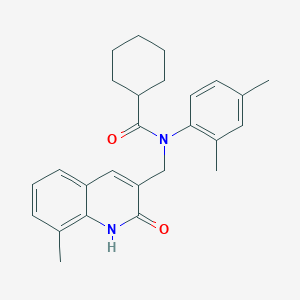
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
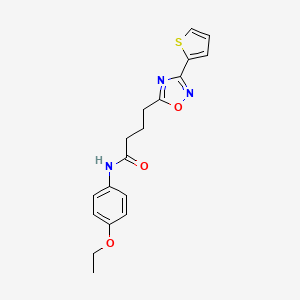
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
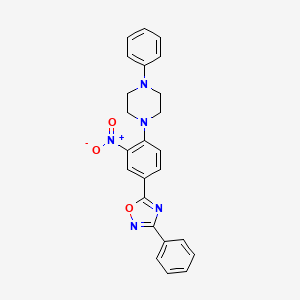
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
